molecular formula C6H5BrO3S B1654328 2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid CAS No. 22098-19-7

2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid

Cat. No.: B1654328
CAS No.: 22098-19-7
M. Wt: 237.07
InChI Key: HRBDUINNQFZKTF-UHFFFAOYSA-N
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Description

2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid is an organic compound with the molecular formula C6H5BrO3S It is a derivative of glycolic acid, where a bromothienyl group is attached to the second carbon of the glycolic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid typically involves the bromination of thienyl-2-glycolic acid. The reaction is carried out using bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the thienyl ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of thienyl-2-glycolic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Thienyl-2-glycolic acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    (4-Bromothienyl-3)glycolic acid: A positional isomer with different chemical properties and reactivity.

    Glycolic acid: The parent compound, which is simpler and lacks the thienyl and bromine groups.

Uniqueness

2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the bromine atom and the thienyl ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

22098-19-7

Molecular Formula

C6H5BrO3S

Molecular Weight

237.07

IUPAC Name

2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C6H5BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2,5,8H,(H,9,10)

InChI Key

HRBDUINNQFZKTF-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Br)C(C(=O)O)O

Canonical SMILES

C1=C(SC(=C1)Br)C(C(=O)O)O

Origin of Product

United States

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